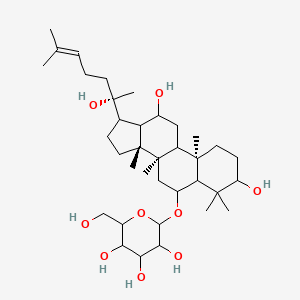
Prosapogenin A2; Sanchinoside B2; Sanchinoside Rh1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prosapogenin A2, also known as Sanchinoside B2 and Sanchinoside Rh1, is a naturally occurring compound found in Panax ginseng and other related plants. It is a type of ginsenoside, which are saponins known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prosapogenin A2 can be synthesized through enzymatic hydrolysis of its precursor compounds. One common method involves the use of β-glucosidase to hydrolyze protogracillin, resulting in the formation of Prosapogenin A2. The reaction is typically carried out in a buffered solution at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of Prosapogenin A2 often involves the extraction and purification from plant materials such as Panax ginseng. The process includes physical separation to remove starch and cellulose, followed by purification using resin and packed-bed columns. This method is eco-friendly and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Prosapogenin A2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds within the compound.
Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Aplicaciones Científicas De Investigación
Prosapogenin A2 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical studies and for the synthesis of other ginsenosides.
Biology: The compound is studied for its effects on cellular processes such as apoptosis and adipogenesis.
Medicine: Prosapogenin A2 has shown potential in treating inflammatory diseases, cancer, and metabolic disorders by modulating various signaling pathways
Mecanismo De Acción
Prosapogenin A2 exerts its effects through multiple molecular targets and pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by modulating the PPAR-γ pathway. Additionally, it induces apoptosis in cancer cells by inhibiting the STAT3 signaling pathway and glycolysis .
Comparación Con Compuestos Similares
Prosapogenin A2 is similar to other ginsenosides such as Ginsenoside Rh2 and Ginsenoside Rg3. it is unique in its specific molecular structure and the pathways it modulates. For instance, while Ginsenoside Rh2 also exhibits anti-cancer properties, Prosapogenin A2 is more effective in inhibiting the STAT3 pathway .
List of Similar Compounds
- Ginsenoside Rh2
- Ginsenoside Rg3
- Ginsenoside Re
- Ginsenoside Rb1
Propiedades
Fórmula molecular |
C36H62O9 |
|---|---|
Peso molecular |
638.9 g/mol |
Nombre IUPAC |
2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35-,36+/m1/s1 |
Clave InChI |
RAQNTCRNSXYLAH-SQQLVIDKSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
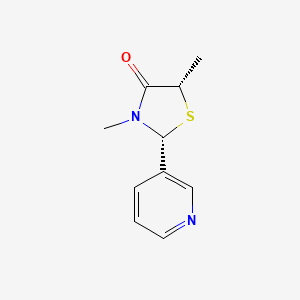
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
![(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)
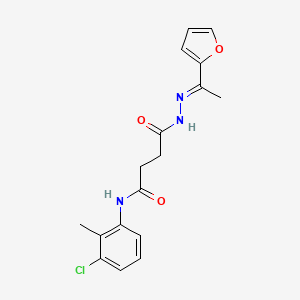
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
![Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)](/img/structure/B14799074.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
![ethyl (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-2-ethylbutanoate](/img/structure/B14799087.png)
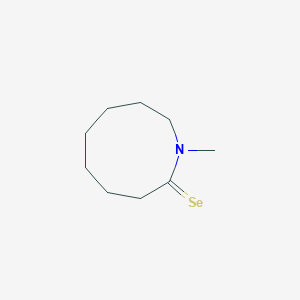
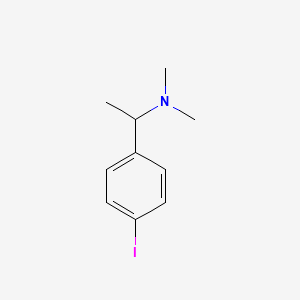
![4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14799104.png)
